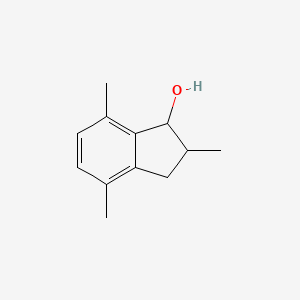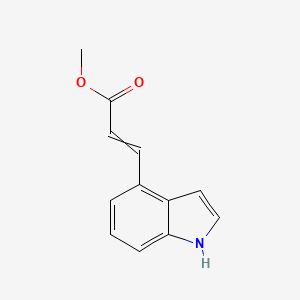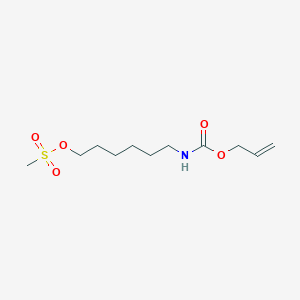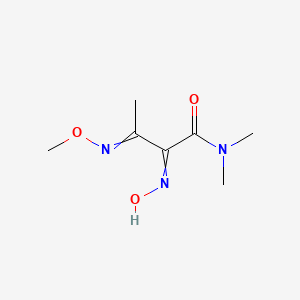
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide
Overview
Description
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is a chemical compound with a unique structure that includes both hydroxyimino and methoxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylbutyramide with hydroxylamine and methoxyamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The hydroxyimino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylformamide
- N,N-dimethylacetamide
- N,N-dimethylbutyramide
Uniqueness
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to the presence of both hydroxyimino and methoxyimino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity.
Properties
Molecular Formula |
C7H13N3O3 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3 |
InChI Key |
YHZBJNXFYPODJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)C(=NO)C(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
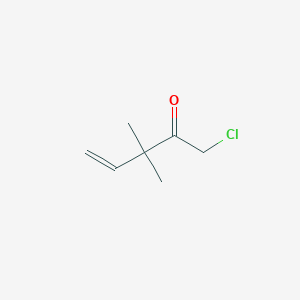
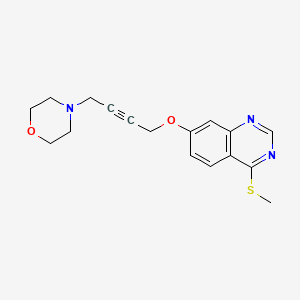

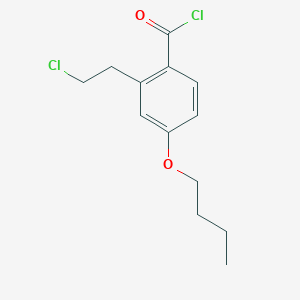
![[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol](/img/structure/B8307716.png)

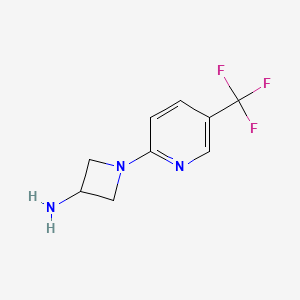
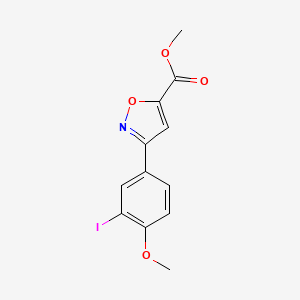

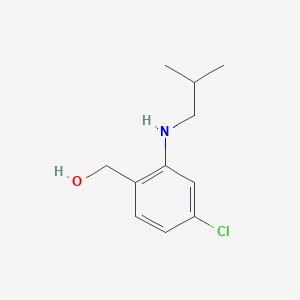
![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
